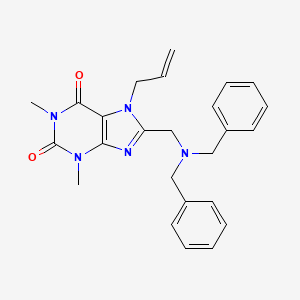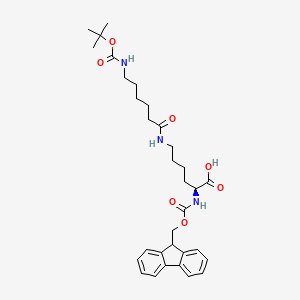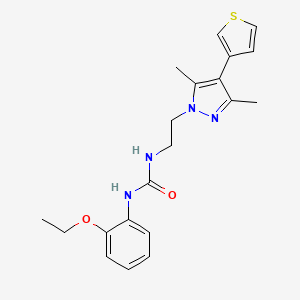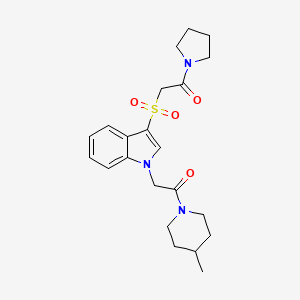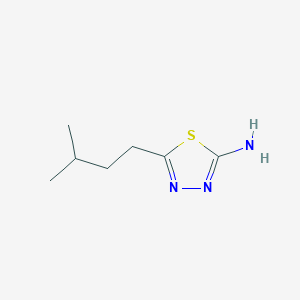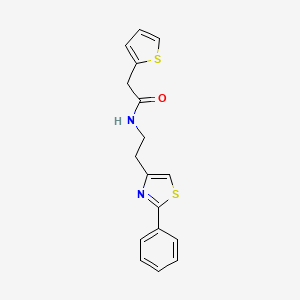![molecular formula C23H15FN4O3 B2796471 3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034586-20-2](/img/structure/B2796471.png)
3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a fluorophenyl group, an oxadiazolyl group, and a tetrahydroquinazoline dione group. These groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. These groups will contribute to the overall shape and properties of the molecule. For example, the benzyl and fluorophenyl groups are likely to make the molecule fairly flat and rigid, while the oxadiazolyl and tetrahydroquinazoline groups could introduce some three-dimensionality .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could make the compound more electronegative, while the presence of several ring structures could make it more rigid .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound's synthesis and structural analysis have been a focus of research, providing insights into its potential applications. Studies have developed synthetic routes for related compounds, emphasizing their relevance in creating analogues for further exploration in biological and chemical research. For instance, research on acyclo-[4-quinazolin-3-yl]benzenesulfonamide non-nucleosides synthesis showcases methodologies for synthesizing compounds with structural similarities, highlighting potential for further exploration of similar compounds in medicinal chemistry (El-hamid & Ismail, 2004).
Chemosensor Development
The compound's framework has been utilized in developing chemosensors, particularly for fluoride ion detection. Research in this area underscores the compound's utility in creating efficient reversible colorimetric and fluorescent chemosensors. This application is evident in the synthesis of 1,8-naphthalimide derivatives, which serve as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion over a wide range of other anions, showcasing the compound's potential in environmental monitoring and analysis (Zhang et al., 2020).
Potential Biological Activities
Exploratory studies on related compounds have indicated potential biological activities, including antimicrobial and antiviral properties. This suggests that compounds with similar structures could be of interest in developing new therapeutic agents. For example, compounds synthesized from related structures have been evaluated for their antimicrobial activities, providing a basis for further investigation into their use as antimicrobial agents (Vlasov et al., 2015). Additionally, research into the antiviral activities of derivatives has shown significant potential against DNA- and RNA-viruses, indicating the compound's relevance in antiviral drug development (Gütschow et al., 1995).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c24-17-9-6-15(7-10-17)20-26-21(31-27-20)16-8-11-18-19(12-16)25-23(30)28(22(18)29)13-14-4-2-1-3-5-14/h1-7,9-10,16,18-19H,8,11-13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEUQNVXXAGXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=NC(=NO3)C4=CC=C(C=C4)F)NC(=O)N(C2=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2796389.png)


![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2796392.png)

